molecular formula C12H19NO B13807624 N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide CAS No. 827624-41-9

N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide

Cat. No.: B13807624
CAS No.: 827624-41-9
M. Wt: 193.28 g/mol
InChI Key: KBZLRPOKEGQJAF-UHFFFAOYSA-N
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Description

N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide is a bicyclic compound featuring a norbornane-derived core ([2.2.1]heptane) substituted with a methylidene group (CH₂=) at position 2 and an acetamide moiety at position 1. This structure confers unique steric and electronic properties, making it a candidate for pharmacological and synthetic applications.

Properties

CAS No.

827624-41-9

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(7,7-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C12H19NO/c1-8-7-10-5-6-12(8,11(10,3)4)13-9(2)14/h10H,1,5-7H2,2-4H3,(H,13,14)

InChI Key

KBZLRPOKEGQJAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CCC(C1(C)C)CC2=C

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide

Key Synthetic Routes

Starting from 7,7-Dimethylbicyclo[2.2.1]heptane Derivatives

The bicyclic core can be derived from camphor or related bicycloheptane compounds. Literature reports transformations of camphor derivatives via hydride shifts, electrophilic additions, and rearrangements to yield bicyclo[2.2.1]heptane skeletons with methylidene substituents. For example, the reaction of camphor derivatives with electrophilic reagents such as dimethylmethylideneammonium iodide (Eschenmoser's salt) leads to methylation of double bonds and Wagner–Meerwein rearrangements, forming key intermediates for further functionalization.

Formation of the Methylidene Group at C-2

The methylidene group (exocyclic double bond) at position 2 can be introduced by dehydrohalogenation or elimination reactions from suitable precursors. For instance, 3,3-dimethyl-2-methylidene-bicyclo[2.2.1]heptan-1-ol derivatives undergo selective methylation and rearrangement to yield methylidene-substituted bicycloheptanes.

Acetamide Functionalization at C-1

The acetamide group is introduced typically by amide bond formation at the 1-position. This can be achieved by:

  • Conversion of the 1-hydroxy or 1-amino substituent to an acetamide via acetylation using acetic anhydride or acetyl chloride under mild conditions.
  • Alternatively, nucleophilic substitution of a 1-halogenated bicycloheptane intermediate with acetamide or its derivatives.

No direct preparation method for this compound is extensively documented, but analogous amide syntheses from bicyclic amines or alcohols are well established.

Representative Synthetic Scheme (Hypothetical)

Step Reactants/Intermediates Reaction Conditions Product/Outcome
1 Camphor or 7,7-dimethylbicyclo[2.2.1]heptan-1-one Electrophilic methylation (e.g., Eschenmoser's salt), Lewis acid catalysis 2-Methylidene-7,7-dimethylbicyclo[2.2.1]heptan-1-ol
2 2-Methylidene-7,7-dimethylbicyclo[2.2.1]heptan-1-ol Halogenation at C-1 (e.g., PBr3 or SOCl2) 1-Halo-2-methylidene derivative
3 1-Halo-2-methylidene derivative Nucleophilic substitution with acetamide or acetylation of 1-amino intermediate This compound

Data Table: Key Physical and Chemical Properties Relevant to Preparation

Property Value Source/Notes
Molecular Formula C12H19NO Calculated for this compound
Molecular Weight ~193.29 g/mol Estimated based on structure
Core Skeleton Bicyclo[2.2.1]heptane Common in camphor derivatives
Functional Groups Methylidene (exocyclic double bond), Acetamide Key for reactivity and derivatization
Synthetic Precursors Camphor, 7,7-dimethylbicycloheptanone Widely available bicyclic ketones
Typical Reaction Conditions Lewis acid catalysis, halogenation, nucleophilic substitution Mild to moderate temperatures, inert atmosphere preferred

Chemical Reactions Analysis

Types of Reactions: ACETAMIDE,N-(7,7-DIMETHYL-2-METHYLENEBICYCLO[2.2.1]HEPT-1-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

ACETAMIDE,N-(7,7-DIMETHYL-2-METHYLENEBICYCLO[2.2.1]HEPT-1-YL)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(7,7-DIMETHYL-2-METHYLENEBICYCLO[2.2.1]HEPT-1-YL)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Antimicrobial Bicyclo[2.2.1]heptane Derivatives

A closely related compound, N-{2-[((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido]ethyl}-N,N-dimethyltetradecan-1-aminium bromide , features a 7,7-dimethylbicyclo[2.2.1]heptane core modified with a sulfonamido group and a long alkyl chain. This derivative exhibited potent antimicrobial activity against Staphylococcus aureus (MIC = 1.05 µmol/L) and Escherichia coli (MIC = 2.2 µmol/L) . In contrast, the target compound’s methylidene group may enhance electrophilicity or alter binding interactions, though its antimicrobial efficacy remains uncharacterized in the evidence.

Substituted Phenoxy Acetamide Derivatives

Compounds such as 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide share the bicyclo[2.2.1]heptane core but incorporate phenoxy substituents. These derivatives were synthesized via chloroacetylation of camphor-derived amines followed by reaction with substituted phenols. They demonstrated significant anti-inflammatory, analgesic, and antipyretic activities, attributed to the phenoxy group’s ability to modulate cyclooxygenase (COX) enzymes .

Structural and Functional Analysis

Key Structural Differences

Compound Core Structure Position 1 Substituent Position 2 Substituent Key Functional Groups
Target Compound [2.2.1]heptane Acetamide Methylidene (CH₂=) Amide, Alkene
Antimicrobial Derivative [2.2.1]heptane Sulfonamido alkyl chain Oxo (C=O) Quaternary ammonium, Sulfonamide
Phenoxy Acetamide [2.2.1]heptane Acetamide Phenoxy Ether, Amide
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide [1.1.1]pentane Acetamide Hydroxy (OH) Hydroxyl, Amide

Pharmacological Implications

  • Antimicrobial Activity : The sulfonamido derivative’s efficacy highlights the importance of charged groups (e.g., quaternary ammonium) and sulfonamide moieties in disrupting bacterial membranes or enzymes .
  • Anti-inflammatory Activity: Phenoxy derivatives leverage ether linkages to enhance solubility and COX inhibition . The target compound’s methylidene group may favor hydrophobic interactions in alternative targets.
  • Safety : Smaller bicyclic systems (e.g., [1.1.1]pentane) correlate with higher volatility and toxicity, suggesting the target compound’s larger core may improve safety margins .

Q & A

Q. What are the recommended synthetic routes for N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step protocols:

Intermediate Preparation : Start with the bicyclic ketone precursor (e.g., 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-amine) via reductive amination or nitro-group reduction using catalysts like palladium on carbon (Pd/C) under hydrogen gas .

Acetamide Formation : React the amine intermediate with acetylating agents (e.g., acetic anhydride or acetyl chloride) in inert solvents (e.g., dichloromethane) at 0–25°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for isolation.
Key intermediates include the bicyclic amine and acetylated derivatives. Yield optimization requires controlled stoichiometry and inert atmospheres .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, safety goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the bicyclic framework and acetamide group. Key signals include the methylidene proton (~5.5 ppm) and carbonyl carbon (~170 ppm) .
  • IR Spectroscopy : Detect the amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C12_{12}H19_{19}NO) via exact mass matching .

Advanced Research Questions

Q. What strategies can optimize the yield of the target compound in multi-step syntheses?

Methodological Answer:

  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side reactions .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for reductive steps; optimize ligand systems (e.g., BINAP) to enhance enantioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve acetyl transfer efficiency, while low temperatures reduce hydrolysis .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction products?

Methodological Answer:

  • Isomer Identification : Employ 2D NMR (COSY, NOESY) to distinguish stereoisomers arising from the bicyclic framework .
  • Byproduct Analysis : Use LC-MS to detect impurities (e.g., over-acetylated derivatives) and adjust reaction time/temperature .
  • Computational Validation : Compare experimental 13^{13}C NMR shifts with DFT-calculated values to confirm structural assignments .

Q. What computational approaches predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on the bicyclic moiety’s steric effects and acetamide’s hydrogen-bonding potential .
  • MD Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to estimate binding free energy (MM-PBSA method) .
  • QSAR Models : Train models on bicyclic sulfonamide datasets to predict antibacterial or anti-inflammatory activity .

Q. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure esterase inhibition in real-time. Calculate IC50_{50} via dose-response curves .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at 1.8–2.2 Å resolution .
  • Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts with SYPRO Orange dye to infer ligand binding .

Q. What methodologies address low solubility in aqueous systems during biological testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Liposomal Encapsulation : Formulate with phosphatidylcholine liposomes (10–100 nm size) to enhance cellular uptake .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, cleaved in vivo by esterases .

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